1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol
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Overview
Description
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol is a fluorinated organic compound with the molecular formula C6HF11S. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol typically involves the fluorination of precursor compounds. One common method is the reaction of a suitable pentene derivative with elemental fluorine or a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfonic acids, sulfoxides, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol involves its interaction with molecular targets through its thiol and fluorinated groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
Uniqueness
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol is unique due to its combination of a thiol group with multiple fluorine atoms. This structure imparts distinct reactivity and stability, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds .
Properties
CAS No. |
79272-21-2 |
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Molecular Formula |
C6HF11S |
Molecular Weight |
314.12 g/mol |
IUPAC Name |
1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-ene-3-thiol |
InChI |
InChI=1S/C6HF11S/c7-3(8,6(15,16)17)2(18)1(4(9,10)11)5(12,13)14/h18H |
InChI Key |
NGHCXLWPFGYEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)S)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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